molecular formula C7H14ClN B2633915 (1R,5S)-3-azabicyclo[3.2.1]octane hydrochloride CAS No. 20969-02-2; 279-82-3

(1R,5S)-3-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B2633915
CAS No.: 20969-02-2; 279-82-3
M. Wt: 147.65
InChI Key: LYOOHTXASHKGPV-UKMDXRBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-3-azabicyclo[3.2.1]octane hydrochloride is a bicyclic organic compound that features a nitrogen atom within its ring structure. This compound is known for its unique structural properties and has been studied for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-azabicyclo[3.2.1]octane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic ketone, followed by reduction and cyclization steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-3-azabicyclo[3.2.1]octane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential effects on biological systems. It can be used as a probe to study the interactions of bicyclic amines with biological targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes.

Mechanism of Action

The mechanism of action of (1R,5S)-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The nitrogen atom in the ring structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S)-3-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic ring. This structural feature imparts distinct reactivity and interaction profiles, making it valuable for various applications in research and industry.

Properties

CAS No.

20969-02-2; 279-82-3

Molecular Formula

C7H14ClN

Molecular Weight

147.65

IUPAC Name

(1R,5S)-3-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-2-7-3-6(1)4-8-5-7;/h6-8H,1-5H2;1H/t6-,7+;

InChI Key

LYOOHTXASHKGPV-UKMDXRBESA-N

SMILES

C1CC2CC1CNC2.Cl

solubility

not available

Origin of Product

United States

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